

Application Note: Quantification of SH-42 in Human Plasma by LC-MS/MS

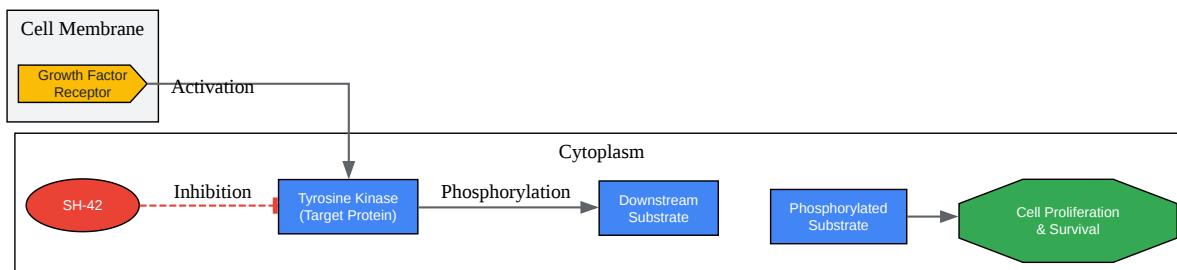
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SH-42

Cat. No.: B8209974

[Get Quote](#)


Abstract

This application note describes a sensitive, selective, and rapid method for the quantification of **SH-42**, a novel tyrosine kinase inhibitor, in human plasma. The method utilizes a simple protein precipitation for sample preparation followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The assay was validated according to the general principles outlined in the FDA's Bioanalytical Method Validation Guidance.^{[1][2][3]} The method demonstrates excellent linearity, accuracy, precision, and recovery over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

SH-42 is a potent and selective small molecule inhibitor of a key tyrosine kinase implicated in various proliferative diseases. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.^{[4][5]} This note details a validated LC-MS/MS method for the determination of **SH-42** in human plasma.

Hypothetical Signaling Pathway Inhibited by **SH-42**

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway showing **SH-42** inhibiting the target tyrosine kinase.

Experimental Protocol

2.1. Materials and Reagents

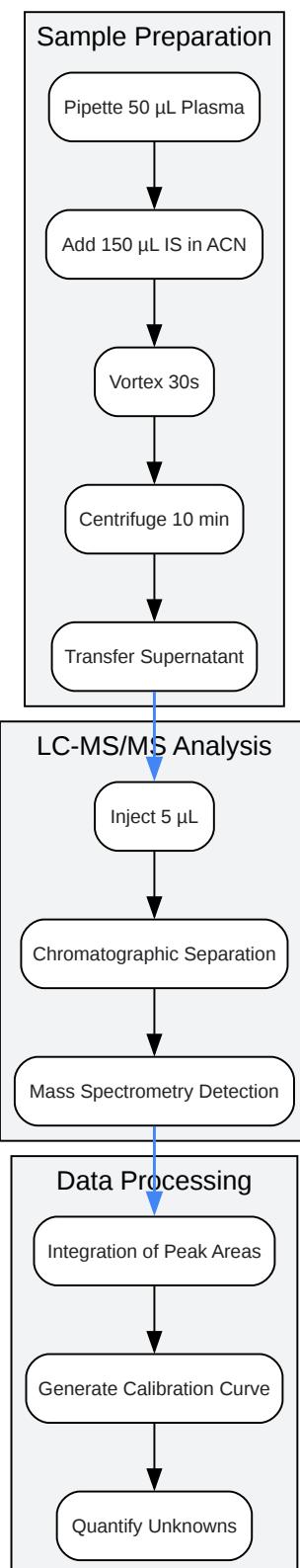
- **SH-42** reference standard (>99% purity)
- **SH-42-d4** (deuterated internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Human plasma (K2EDTA)
- Deionized water

2.2. Instrumentation and Conditions

- LC System: Shimadzu Nexera X2 or equivalent

- MS System: SCIEX Triple Quad™ 5500 or equivalent
- Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 μ m[6]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Run Time: 4.0 minutes
- Injection Volume: 5 μ L
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - **SH-42**: 435.2 -> 218.1 (Quantifier), 435.2 -> 192.1 (Qualifier)
 - **SH-42-d4** (IS): 439.2 -> 222.1

2.3. Preparation of Solutions


- Stock Solutions (1 mg/mL): Prepared in methanol for both **SH-42** and **SH-42-d4**.
- Working Solutions: Serial dilutions from stock solutions were made in 50:50 acetonitrile:water to prepare calibration standards (CS) and quality control (QC) samples.
- Internal Standard (IS) Working Solution (100 ng/mL): Prepared in acetonitrile.

2.4. Sample Preparation

The sample preparation consists of a simple and rapid protein precipitation.[7][8][9]

- Pipette 50 μ L of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 150 μ L of the IS working solution (100 ng/mL in acetonitrile).
- Vortex for 30 seconds to precipitate proteins.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 100 μ L of the clear supernatant to an autosampler vial.
- Inject 5 μ L into the LC-MS/MS system.

[Click to download full resolution via product page](#)

Caption: Experimental workflow from sample preparation to data analysis.

Results and Discussion

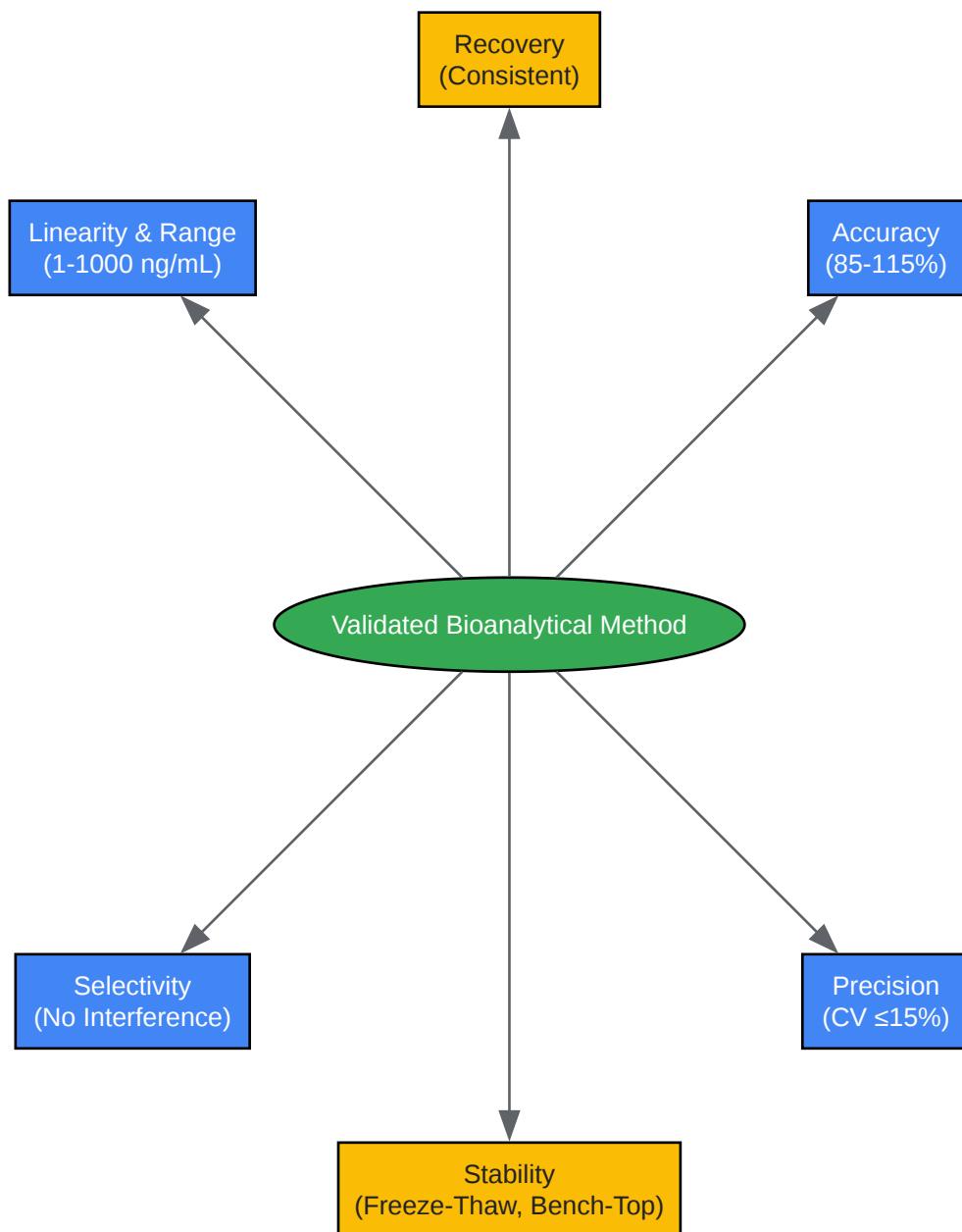
The bioanalytical method was validated following established guidelines.[10][11] The validation assessed linearity, accuracy, precision, selectivity, recovery, and stability.

3.1. Linearity and Sensitivity The method was linear over the concentration range of 1.00 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio (SH-42/IS) against the nominal concentration. A linear regression with a $1/x^2$ weighting factor was used. The correlation coefficient (r^2) was consistently >0.99 . The lower limit of quantification (LLOQ) was established at 1.00 ng/mL.

3.2. Accuracy and Precision Intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, High). The results are summarized in Table 1. All values were within the acceptable limits of $\pm 15\%$ ($\pm 20\%$ for LLOQ) for accuracy and $\leq 15\%$ ($\leq 20\%$ for LLOQ) for precision.[6]

QC Level	Nominal Conc. (ng/mL)	Intra-day Accuracy (%) (n=6)	Intra-day Precision (%CV) (n=6)	Inter-day Accuracy (%) (n=18)	Inter-day Precision (%CV) (n=18)
LLOQ	1.00	105.2	8.9	103.8	11.2
Low QC	3.00	97.8	6.5	99.1	7.8
Mid QC	150	101.5	4.2	102.3	5.1
High QC	750	98.9	3.8	99.5	4.5

Table 1.
Summary of
intra-day and
inter-day
accuracy and
precision.


3.3. Recovery and Matrix Effect The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. The results are presented in Table 2. Extraction

recovery was consistent and reproducible. No significant matrix effect was observed.

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low QC	3.00	92.5	98.7
Mid QC	150	94.1	101.2
High QC	750	93.6	99.5

Table 2. Extraction recovery and matrix effect of SH-42 in human plasma.

3.4. Stability **SH-42** was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours at room temperature), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of LC-MS/MS Method for Nintedanib and BIBF 1202 Monitoring in Plasma of Patients with Progressive Pulmonary Fibrosis Associated with Systemic Sclerosis | MDPI [mdpi.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. hhs.gov [hhs.gov]
- To cite this document: BenchChem. [Application Note: Quantification of SH-42 in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8209974#sh-42-analytical-methods-for-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com